molecular formula C16H22O5 B016585 Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside CAS No. 33019-63-5

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside

Cat. No. B016585
CAS RN: 33019-63-5
M. Wt: 294.34 g/mol
InChI Key: MWGDFZJIIGYPKY-KBUPBQIOSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside involves multiple steps, starting from D-ribose. A common approach includes the protection of the ribofuranoside moiety with benzyl and isopropylidene groups to improve its stability and reactivity. The synthesis process can yield various derivatives, including 2-O-allyl and 3-O-allyl derivatives, which are separated by chromatography (Desai, Gigg, & Gigg, 1996).

Scientific Research Applications

Synthesis of Novel Compounds

Methyl 2,3-O-isopropylidene-D-ribofuranoside serves as a precursor in the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. Through a series of reactions including the Arbuzov condensation, these compounds were synthesized for the first time, although they showed no in vitro antiviral or antitumor activity. The process demonstrates the compound's role in creating novel nucleoside analogues for potential pharmacological evaluations (Raju, Smee, Robins, & Vaghefi, 1989).

Chemical Reactions and Derivatives

The compound is utilized in various chemical reactions to produce derivatives with potential for further applications. For instance, its conversion into methyl 5-O-benzyl-beta-D-ribofuranoside, followed by tin-mediated allylation, resulted in a mixture of 2-O-allyl and 3-O-allyl derivatives. These derivatives were separated and further processed to study their chemical behaviors and applications in synthesizing other complex molecules (Desai, Gigg, & Gigg, 1996).

Biochemical Studies

In biochemical studies, derivatives of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside have been synthesized and investigated for their potential in preparing "Reversed" Nucleosides. These studies involve complex synthetic pathways to create analogs of kinetin and other nucleosides, showcasing the compound's versatility in nucleoside chemistry and potential applications in biological systems (Leonard & Carraway, 1966).

properties

IUPAC Name

(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGDFZJIIGYPKY-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)COCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557483
Record name Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside

CAS RN

33019-63-5
Record name Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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